molecular formula C13H16N2O B8586014 4-[3-(hydroxymethyl)piperidin-1-yl]benzonitrile

4-[3-(hydroxymethyl)piperidin-1-yl]benzonitrile

Cat. No.: B8586014
M. Wt: 216.28 g/mol
InChI Key: AAYZHMWZPWIFFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[3-(hydroxymethyl)piperidin-1-yl]benzonitrile is a chemical compound that features a piperidine ring substituted with a hydroxymethyl group and a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(hydroxymethyl)piperidin-1-yl]benzonitrile typically involves the reaction of piperidine derivatives with benzonitrile compounds. One common method includes the use of a piperidine derivative that is functionalized with a hydroxymethyl group. This derivative is then reacted with a benzonitrile compound under specific conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often employ catalysts and specific reaction conditions to facilitate the process. For example, the use of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, can be employed to achieve efficient synthesis .

Chemical Reactions Analysis

Types of Reactions

4-[3-(hydroxymethyl)piperidin-1-yl]benzonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

    Reduction: The nitrile group can be reduced to form an amine.

    Substitution: The piperidine ring can undergo substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.

    Substitution: Various electrophiles and nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-[3-(carboxymethyl)piperidin-1-yl]benzonitrile.

    Reduction: Formation of 4-[3-(aminomethyl)piperidin-1-yl]benzonitrile.

    Substitution: Formation of various substituted piperidine derivatives depending on the reagents used.

Scientific Research Applications

4-[3-(hydroxymethyl)piperidin-1-yl]benzonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including its use in drug development.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 4-[3-(hydroxymethyl)piperidin-1-yl]benzonitrile involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, while the piperidine ring can interact with various receptors. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-[4-(hydroxymethyl)piperidin-1-yl]benzonitrile
  • 3-(hydroxymethyl)-4-[4-(2-methoxyethoxy)piperidin-1-yl]benzonitrile
  • tert-Butyl 4-(3-(hydroxymethyl)phenyl)piperidine-1-carboxylate

Uniqueness

4-[3-(hydroxymethyl)piperidin-1-yl]benzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the hydroxymethyl group and the benzonitrile moiety allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research fields .

Properties

Molecular Formula

C13H16N2O

Molecular Weight

216.28 g/mol

IUPAC Name

4-[3-(hydroxymethyl)piperidin-1-yl]benzonitrile

InChI

InChI=1S/C13H16N2O/c14-8-11-3-5-13(6-4-11)15-7-1-2-12(9-15)10-16/h3-6,12,16H,1-2,7,9-10H2

InChI Key

AAYZHMWZPWIFFY-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C2=CC=C(C=C2)C#N)CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

According to a similar manner to that in Reference Example 3, the title compound was synthesized from 4-fluorobenzonitrile and 3-hydroxymethylpiperidine.
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